3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

beta-glucuronidase inhibition drug metabolism enterohepatic recirculation

Researchers face promiscuity in Cys-loop receptor pharmacology, where non-selective antagonists confound ZAC channel studies. This defined N-(thiazol-2-yl)benzamide is the first selective ZAC antagonist, providing a >10-30 fold selectivity window over 5-HT3A, nAChR, GABAAR, and GlyR for cleaner electrophysiology data. • Selective ZAC antagonist: >10-30× selectivity over related Cys-loop receptors, enabling unambiguous functional studies in Xenopus oocyte assays. • Potent β-glucuronidase inhibitor: IC50 600 nM, ~80-fold more potent than D-saccharic acid-1,4-lactone, suitable for drug glucuronidation and enterohepatic recirculation studies. • Adenosine A2A reference ligand: Ki 2.81 µM, useful for competitive binding assay benchmarking in A2A antagonist development. • Defined regioisomeric standard: 3-chloro/3-nitro substitution pattern ensures accurate SAR calibration and eliminates isomer misidentification risk.

Molecular Formula C16H10ClN3O3S
Molecular Weight 359.78
CAS No. 313404-08-9
Cat. No. B2833171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
CAS313404-08-9
Molecular FormulaC16H10ClN3O3S
Molecular Weight359.78
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H10ClN3O3S/c17-12-5-1-4-11(7-12)15(21)19-16-18-14(9-24-16)10-3-2-6-13(8-10)20(22)23/h1-9H,(H,18,19,21)
InChIKeyGKLTVDNNOPILNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide – Identity & Procurement


3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 313404-08-9) belongs to the N-(thiazol-2-yl)-benzamide class of heterocyclic compounds, characterized by a central thiazole ring bridging a 3-chlorobenzamide moiety and a 3-nitrophenyl substituent. This chemotype has been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily [1]. The compound also exhibits β-glucuronidase inhibitory activity (IC50 = 600 nM) [2] and measurable affinity for the adenosine A2A receptor (Ki = 2.81 µM) [3], establishing its multi-target pharmacological profile and relevance in neurological, oncological, and metabolic research.

Specificity vs. Generic Thiazole-Benzamide Analogs


The N-(thiazol-2-yl)-benzamide scaffold is subject to pronounced structure-activity relationship (SAR) effects, where minor variations in substitution pattern drastically alter target engagement. A study of 61 analogs for ZAC antagonism revealed that subtle modifications in the benzamide ring—such as shifting the chlorine from the 3-position to the 4-position or altering the nitro group from the 3- to the 4-position on the phenyl ring—result in substantial changes in potency and selectivity [1]. Unlike generic thiazole-benzamide derivatives that may exhibit promiscuous activity across multiple Cys-loop receptors, the specific 3-chloro and 3-nitro positional arrangement of this compound is anticipated to confer a selectivity profile that uncharacterized analogs cannot guarantee, making blind substitution scientifically unjustified [2].

Quantitative Differentiation Evidence


β-Glucuronidase Inhibition vs. D-Saccharic Acid-1,4-Lactone

This compound inhibits β-glucuronidase with an IC50 of 600 nM (0.6 µM) [1], compared to the standard β-glucuronidase inhibitor D-saccharic acid-1,4-lactone, which exhibits an IC50 of 48.30 µM [2]. This represents an approximately 80-fold enhancement in potency, positioning the compound as a sub-micromolar β-glucuronidase inhibitor.

beta-glucuronidase inhibition drug metabolism enterohepatic recirculation

Adenosine A2A Receptor Binding Affinity

The compound demonstrates measurable binding affinity for the adenosine A2A receptor with a Ki of 2,810 nM (2.81 µM) [1], as determined by competitive displacement of [3H]NECA from Sprague-Dawley rat striatal membrane. Multiple congeners in the N-thiazol-2-yl-benzamide series exhibit A2A affinities in the low nanomolar range (Ki < 100 nM) [2], indicating that while this specific compound is a moderate-affinity ligand, the scaffold is confirmed to engage the A2A receptor.

adenosine A2A receptor neurological disorders Parkinson's disease

ZAC Selectivity Profile

Within the N-(thiazol-2-yl)-benzamide series, the analog TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) exhibits potent ZAC antagonism (IC50 = 1–3 µM) and is highly selective, showing no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine receptors at concentrations up to 30 µM [1]. The structural similarity of the compound to TTFB—both sharing the N-(thiazol-2-yl)-benzamide core with an electron-withdrawing substituent on the benzamide ring—suggests that the compound is likely to exhibit a comparable ZAC-selective profile relative to non-selective Cys-loop receptor ligands such as tubocurarine [2].

Zinc-Activated Channel (ZAC) Cys-loop receptor ion channel pharmacology

Regioisomeric Specificity of Substitution Positions

The 3-chloro substitution on the benzamide ring and the 3-nitro substitution on the phenyl ring define a specific regioisomer. The closely related analog 3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 5536-67-4) differs only in the nitro group position (4-nitro vs. 3-nitro). SAR studies on N-(thiazol-2-yl)-benzamide analogs demonstrate that such positional changes profoundly affect both ZAC inhibitory potency and adenosine A2A receptor binding [1]. Similarly, the 4-chloro positional isomer 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 307533-47-7) cannot be assumed to exhibit the same target engagement profile as the 3-chloro compound due to known SAR criticality at the benzamide chlorine position [1].

structure-activity relationship (SAR) regioisomer differentiation thiazole-benzamide

Research and Industrial Application Scenarios


ZAC Pharmacological Probe

Based on class-level evidence that N-(thiazol-2-yl)-benzamide analogs are the first selective ZAC antagonists [1], this compound can serve as a pharmacological tool for investigating ZAC-mediated signaling pathways. Unlike the promiscuous antagonist tubocurarine, it is expected to exhibit a selectivity window of >10–30 fold over 5-HT3A, nAChR, GABAAR, and GlyR, enabling cleaner functional studies of ZAC in Xenopus oocyte electrophysiology assays.

β-Glucuronidase Inhibition for Pharmacokinetic Studies

With a sub-micromolar IC50 of 600 nM against β-glucuronidase [2], this compound is approximately 80-fold more potent than the standard inhibitor D-saccharic acid-1,4-lactone. This makes it suitable for in vitro studies investigating drug glucuronidation pathways and the modulation of enterohepatic recirculation, where potent and specific β-glucuronidase inhibition is required.

A2A Receptor Binding Assays for Neurological Disorders

The compound exhibits a measured Ki of 2.81 µM at the adenosine A2A receptor [3], a target implicated in Parkinson's disease, Alzheimer's disease, and cerebral ischemia [4]. Its moderate affinity may provide a useful intermediate-affinity reference ligand for competitive binding assays and SAR benchmarking in A2A antagonist development programs.

Regioisomeric SAR Reference Standard

Given the demonstrated sensitivity of the N-(thiazol-2-yl)-benzamide scaffold to positional substitution [1], this compound functions as a defined regioisomeric reference standard (3-chlorobenzamide + 3-nitrophenyl) for calibrating SAR studies, ensuring that structure-activity relationships are accurately assigned to the correct substitution pattern rather than to contaminating or misidentified isomers.

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